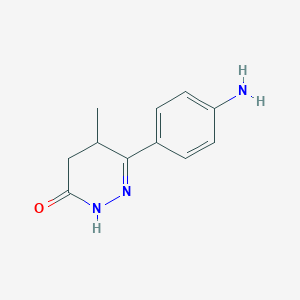

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Description

Historical Context and Discovery of Pyridazinone Derivatives

The historical development of pyridazinone derivatives traces back to the pioneering work of Gerhard and August in 1967, who first reported the synthesis and biological evaluation of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. This seminal discovery marked the beginning of systematic research into pyridazinone chemistry, establishing the foundation for what would become a rich field of heterocyclic compound investigation. Gerhard and August's initial findings demonstrated that this compound possessed notable anti-inflammatory and sustained blood pressure reducing activities, immediately establishing its potential therapeutic relevance.

The early research efforts focused on understanding the fundamental properties of the pyridazinone core structure, which consists of a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This unique arrangement of nitrogen atoms within the ring system conferred distinctive electronic properties that distinguished pyridazinones from other nitrogen-containing heterocycles such as pyrimidines and pyrazines. The introduction of the 4-aminophenyl substituent at position 6 and the methyl group at position 5 created a specific molecular architecture that would prove crucial for biological activity.

Following the initial discovery, researchers began systematic exploration of structure-activity relationships within the pyridazinone family. Curran and Ross conducted comprehensive studies on 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, concluding that the most potent and active hypotensive agents were derivatives containing acetamido and cyano groups in the para or meta positions of the benzene ring, combined with a 5-methyl substituent in the heterocyclic ring. These findings established critical design principles that would guide subsequent synthetic efforts and molecular optimization strategies.

The historical progression of pyridazinone research revealed the importance of specific structural features for biological activity. Early investigations demonstrated that the presence of an electron-donating amino group at the para position of the phenyl ring, combined with the methyl substituent at position 5 of the pyridazinone core, created an optimal balance of electronic and steric properties. This understanding laid the groundwork for the development of numerous cardioactive agents that would eventually reach clinical application.

Importance in Medicinal Chemistry Research

The significance of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in medicinal chemistry research extends far beyond its initial discovery, representing a crucial structural motif in the development of cardioactive therapeutic agents. This compound serves as a vital structural component in numerous pyridazinone derivatives that have either reached clinical use or undergone extensive clinical trials. The list of clinically relevant compounds containing this structural framework includes imazodan, CI-930, pimobendan, indolidan, levosimendan, and numerous other cardiotonic agents, demonstrating the profound impact of this molecular scaffold on cardiovascular medicine.

The medicinal chemistry importance of this compound stems from its unique pharmacophore properties, which enable diverse biological activities through interaction with multiple therapeutic targets. Research has demonstrated that pyridazinone derivatives exhibit a remarkable range of biological actions, including anti-inflammatory, anti-cancer, anti-microbial, cardiovascular, and central nervous system activities. This versatility makes the pyridazinone scaffold particularly valuable for medicinal chemists seeking to develop multi-target therapeutic agents or to optimize selectivity for specific biological pathways.

Contemporary research has revealed that pyridazinone derivatives can function through various mechanisms of action, including inhibition of cyclooxygenase 2, phosphodiesterase type 4, dual specificity tyrosine phosphorylation-regulated kinase 1A, glycogen synthase kinase-3, and cell division cycle 7-related protein kinase. The structural framework of this compound provides an optimal platform for incorporating these diverse biological activities while maintaining favorable pharmacokinetic properties.

| Therapeutic Application | Mechanism of Action | Representative Compounds | Clinical Status |

|---|---|---|---|

| Cardiotonic Activity | Phosphodiesterase III Inhibition | Imazodan, CI-930, Pimobendan | Clinical Use/Trials |

| Anti-inflammatory | Cyclooxygenase 2 Inhibition | Various Derivatives | Research Phase |

| Neuroprotective | Phosphodiesterase 4 Inhibition | Indole-containing Derivatives | Preclinical |

| Antiplatelet | Multiple Mechanisms | Substituted Derivatives | Research Phase |

The compound's importance in medicinal chemistry research is further highlighted by its role as a lead structure for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications to the basic this compound framework can significantly alter biological activity and selectivity. These findings have enabled rational drug design approaches that leverage the inherent properties of the pyridazinone core while optimizing specific functional groups for enhanced therapeutic efficacy.

Evolution of Scientific Understanding of Dihydropyridazinones

The evolution of scientific understanding regarding dihydropyridazinones has progressed through several distinct phases, beginning with basic structural characterization and advancing to sophisticated molecular recognition studies and computational modeling. Early research focused primarily on synthetic methodology and basic biological screening, gradually evolving to encompass detailed mechanistic studies and structure-based drug design approaches.

The initial phase of dihydropyridazinone research concentrated on establishing fundamental structure-activity relationships and understanding the basic pharmacological properties of these compounds. Researchers discovered that the dihydropyridazinone core possessed unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity. These properties contribute to distinctive applications in molecular recognition while the inherent polarity and low cytochrome P450 inhibitory effects add value in drug discovery and development.

Advanced understanding of dihydropyridazinone chemistry emerged through detailed investigations of their molecular recognition properties. Studies have revealed that the pyridazine ring's unique hydrogen-bonding capabilities play crucial roles in drug-target interactions, particularly in cases where complementary hydrogen-bonding patterns are required for optimal binding affinity. Research on peptide nucleic acids incorporating pyridazine heterocycles demonstrated that pyridazine derivatives consistently provided superior performance compared to other azine-based molecules, highlighting the unique properties of this heterocyclic system.

The evolution of understanding has been significantly enhanced by structural biology studies that provide detailed insights into dihydropyridazinone-protein interactions. Crystallographic investigations of pyridazine-containing compounds bound to various biological targets have revealed specific molecular interactions that contribute to therapeutic efficacy. These studies have shown that pyridazine nitrogen atoms can engage protein backbone atoms through water-mediated hydrogen bonds, while the aromatic ring system participates in π-π stacking interactions that stabilize drug-target complexes.

| Research Phase | Timeline | Key Developments | Impact on Understanding |

|---|---|---|---|

| Discovery Phase | 1967-1980 | Initial synthesis and basic biological activity | Established therapeutic potential |

| Structure-Activity Phase | 1980-1995 | Systematic optimization studies | Defined key structural requirements |

| Mechanistic Phase | 1995-2010 | Target identification and mechanism elucidation | Revealed biological pathways |

| Molecular Recognition Phase | 2010-Present | Structural biology and computational studies | Advanced molecular understanding |

Contemporary research has expanded understanding of dihydropyridazinones to encompass their role as versatile scaffolds for addressing complex therapeutic challenges. Recent approvals of pyridazine-containing drugs, including relugolix and deucravacitinib, represent the culmination of decades of research and demonstrate the clinical viability of this heterocyclic system. These developments have validated the scientific understanding of dihydropyridazinone chemistry and established a foundation for continued innovation in this field.

The evolution of scientific understanding has also been shaped by advances in synthetic methodology that enable access to increasingly complex dihydropyridazinone derivatives. Modern synthetic approaches have overcome historical limitations in preparing highly substituted derivatives, allowing researchers to explore previously inaccessible chemical space. These methodological advances have been crucial for validating theoretical predictions about structure-activity relationships and have enabled the discovery of compounds with enhanced therapeutic profiles.

Propriétés

IUPAC Name |

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRFHZLKNYRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957950 | |

| Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36725-28-7 | |

| Record name | Ici 109,081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036725287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Single-Step Cyclization with Raney Nickel Catalysis

A optimized protocol derived from Jiang et al. involves reacting β-(4-nitrobenzoyl)propionic acid with hydrazine hydrate under Raney nickel catalysis. This one-pot process simultaneously reduces the nitro group to an amine and facilitates cyclization:

Optimized conditions :

For the 5-methyl variant, methyl substitution is introduced either by using methylsuccinic anhydride in the Friedel-Crafts step or via alkylation of the dihydropyridazinone intermediate.

Enantioselective Synthesis of (R)-5-Methyl Derivatives

The (R)-enantiomer, a critical impurity in levosimendan synthesis, requires stereocontrolled methods. Two predominant approaches are employed:

Chiral Resolution via HPLC

Racemic 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can be resolved using chiral stationary phases. Ambeed’s protocol achieved enantiomeric purity via HPLC with a Labomatic system, utilizing a Chiralpak AD-H column and a hexane/isopropanol/diethylamine mobile phase.

Conditions :

-

Column: Chiralpak AD-H (250 mm × 4.6 mm)

-

Mobile phase: Hexane/isopropanol/diethylamine (80:20:0.1 v/v)

-

Flow rate: 1.0 mL/min

-

Detection: UV at 254 nm

This method produced enantiomerically pure (R)-isomer with >99% ee.

Functionalization and Derivatization

Post-synthetic modifications of the 4-aminophenyl group enable access to biologically active derivatives, as evidenced by patent EP0084250.

Guanidinylation Reactions

Reacting the amine with methylisothiuronium iodide under basic conditions yields N,N'-dimethylguanidine derivatives:

Key data :

Heterocycle Conjugation

Coupling with heterocyclic amines (e.g., 2-pyridylamine) in pyridine under reflux forms imidazolinone or pyrimidinone hybrids, expanding pharmacological potential.

Comparative Analysis of Synthetic Routes

Critical Parameter Optimization

Hydrazine Stoichiometry

Excess hydrazine (molar ratio >10:1) suppresses side reactions like over-reduction or dimerization. Lower ratios (<8:1) reduce yields to <60%.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, pyridazinone derivatives have been evaluated for their ability to target specific cancer pathways, making them potential candidates for further development as anticancer agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating potential use in developing new antibiotics or antimicrobial agents . The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

1.3 Anti-inflammatory Effects

Another area of interest is the anti-inflammatory effects of this compound. Research has demonstrated its potential in reducing inflammation markers in vitro and in vivo, suggesting applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Material Science

2.1 Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for modification and incorporation into polymer matrices, potentially enhancing mechanical strength or thermal stability . This application is particularly relevant in producing advanced materials for electronics or biomedical devices.

2.2 Photovoltaic Applications

Recent advancements have explored the use of pyridazinone derivatives in organic photovoltaic cells. The unique electronic properties of this compound make it a candidate for use as a light-harvesting material, contributing to improved efficiency in solar energy conversion technologies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

DNMDP

- Structure: DNMDP replaces the 4-aminophenyl group with a 4-(diethylamino)-3-nitrophenyl moiety.

- Activity : DNMDP induces PDE3A-SLFN12 complex formation, triggering apoptosis in cancer cells (IC₅₀ = 1–10 nM). It shows selectivity across 22/766 cancer cell lines, with potency linked to PDE3A/SLFN12 co-expression .

- Pharmacokinetics: Optimized analogs like BRD9500 exhibit improved bioavailability and in vivo efficacy in xenograft models (e.g., SK-MEL-3) .

- Key Difference: Unlike the parent compound, DNMDP’s nitro and diethylamino groups enhance PDE3A binding and cellular uptake, enabling anticancer activity .

Levosimendan and OR-1855

- Structure: Levosimendan incorporates a 4-[(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide group. OR-1855 is the (R)-enantiomer of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

- Activity : Both are cardiotonic agents. Levosimendan increases cardiac output by calcium sensitization, while OR-1855 reduces peripheral resistance without significant heart rate changes .

- Key Difference: Levosimendan’s acetamide extension enhances calcium sensitivity, whereas OR-1855 retains core pyridazinone activity .

Anti-inflammatory Pyridazinones

- Example : 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 3 in ).

- Structure: Lacks the 5-methyl and 4-aminophenyl groups.

- Activity : Shows 40–50% anti-inflammatory activity in carrageenan-induced edema models (comparable to indomethacin). Substitution at the 2-position (e.g., –CH₂OH) reduces efficacy .

- Key Difference: Anti-inflammatory activity correlates with unsubstituted pyridazinone rings, unlike the aminophenyl requirement for PDE3A modulation .

Antihypertensive Pyridazinones

- Example : 6-Phenyl-2-(4-phenyl-5-thioxo-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one.

- Structure: Features a 2-triazolyl substituent instead of the 4-aminophenyl group.

- Activity : Reduces systolic blood pressure by 20–25 mmHg in hypertensive rats via vasodilation .

- Key Difference : Thioxo-triazole substituents enhance antihypertensive effects but lack PDE3A/SLFN12 interactions .

Structure-Activity Relationship (SAR) Insights

Key Research Findings

Enantiomeric Specificity: The (R)-enantiomer of this compound is essential for synthesizing active drugs like levosimendan and DNMDP .

PDE3A Modulation: DNMDP’s anticancer activity requires PDE3A and SLFN12 co-expression, a mechanism absent in non-cytotoxic PDE3A inhibitors .

Therapeutic Versatility : Structural modifications (e.g., nitro groups, triazole rings) diversify applications from cardiology to oncology and inflammation .

Activité Biologique

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, also known by its CAS number 36725-28-7, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 203.24 g/mol. The compound features a dihydropyridazine core, which is a key structural element associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyridazines, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds in this class showed effective inhibition against several bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments conducted on modified pyridazine derivatives showed that the introduction of amino groups significantly enhanced antimicrobial activity compared to non-substituted analogs .

- Anti-inflammatory Effects : A recent study published in a pharmacological journal highlighted the compound's effectiveness in reducing inflammation markers in animal models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenyl precursors and heterocyclic intermediates. For example, coupling 6-(p-aminophenyl)-5-methyl-4,5-dihydropyridazinone with acyl chlorides (e.g., salicyloyl chloride) in benzene at 50°C for 6 hours yields derivatives. Recrystallization from methanol-water or dimethylformamide improves purity . Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to pyridazinone) and solvent selection (e.g., dichloromethane for solubility).

Q. Which characterization techniques are critical for confirming the structure of this compound and its derivatives?

- Methodological Answer : Essential techniques include:

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ absorption) .

- Melting point analysis : Validates purity (e.g., 218–220°C for the salicyloyl derivative) .

- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., P21/c space group, β = 90.8°) .

Q. What in vitro and in vivo assays are commonly used to evaluate its antihypertensive activity?

- Methodological Answer : The non-invasive tail-cuff method in rodent models measures blood pressure reduction. Compounds like 4e and 4f showed significant activity (30–40 mmHg reduction) compared to controls . In vitro assays include isolated pulmonary artery relaxation studies, where derivatives exhibit EC₅₀ values comparable to Milrinone .

Advanced Research Questions

Q. How does structural modification of the pyridazinone core influence PDE3A inhibition and cytotoxicity in cancer cells?

- Methodological Answer : Substituents at the 4-aminophenyl group modulate PDE3A binding. For instance:

- Electron-withdrawing groups (e.g., nitro in DNMDP) enhance cytotoxicity by stabilizing PDE3A-SLFN12 complexes .

- N-alkylation of the pyridazinone ring increases PDE4 inhibition but reduces PDE3A affinity .

- Phenotypic viability assays (e.g., SK-MEL-3 xenografts) validate in vivo efficacy of analogs like BRD9500 .

Q. How can researchers resolve contradictions in reported antihypertensive potency across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Tail-cuff vs. telemetry methods differ in sensitivity .

- Substituent effects : Meta-substituted derivatives (e.g., 2-hydroxypropanoylamino) show higher activity than para-substituted analogs .

- Species-specific responses : Rat models may overestimate efficacy vs. primate studies . Standardize protocols using pharmacophore models (e.g., Catalyst software) to predict bioactivity .

Q. What strategies are effective for developing quantitative structure-activity relationship (QSAR) models for pyridazinone derivatives?

- Methodological Answer : Key steps include:

- Descriptor selection : Use logP, Hammett constants, and steric parameters to correlate substituent effects .

- 3D pharmacophore modeling : Identifies hydrogen bond acceptors and aromatic regions critical for vasodilation .

- Validation : Cross-check predicted vs. experimental EC₅₀ values in pulmonary artery assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.